
5-formyl-4-methylthiophene-2-carbonitrile
Overview
Description
5-Formyl-4-methylthiophene-2-carbonitrile (C6H3N3O2S) is a heterocyclic organic compound with a five-member ring structure consisting of a nitrogen, oxygen, carbon, and sulfur atom. It is an important intermediate in the synthesis of various organic compounds, as well as being used in the production of pharmaceuticals, dyes, and other materials. This compound is also known as 5-FMT-2-CN, and it is an important building block for the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 5-formyl-4-methylthiophene-2-carbonitrile is not well understood. However, it is believed that the compound is capable of undergoing a variety of reactions, including oxidation, reduction, and isomerization. It is also believed to be able to form covalent bonds with other molecules, such as those found in pharmaceuticals, dyes, and other materials.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-formyl-4-methylthiophene-2-carbonitrile are not well studied. However, it is believed that the compound may have some effects on the body, such as the inhibition of certain enzymes or the activation of certain receptors. It is also possible that the compound may have some anti-cancer properties, though this has yet to be studied in detail.
Advantages and Limitations for Lab Experiments
5-Formyl-4-methylthiophene-2-carbonitrile has several advantages and limitations for use in laboratory experiments. One advantage is its relatively low cost, making it an economical choice for research. Additionally, the compound is relatively stable and can be stored for long periods of time without significant degradation. On the other hand, the compound is not very soluble in water, making it difficult to work with in aqueous solutions.
Future Directions
There are several potential future directions for research involving 5-formyl-4-methylthiophene-2-carbonitrile. One possible direction is to further explore its potential applications in the production of pharmaceuticals, dyes, and other materials. Additionally, further research could be done to better understand the compound’s biochemical and physiological effects, as well as its potential anti-cancer properties. Finally, research could be done to develop new methods of synthesizing the compound, as well as to improve existing methods.
Scientific Research Applications
5-Formyl-4-methylthiophene-2-carbonitrile has been the subject of various scientific research applications. It has been used as a starting material for the synthesis of other organic compounds, such as 5-methoxy-4-methylthiophene-2-carbonitrile and 5-methylthiophene-2-carbonitrile. It has also been studied for its potential applications in the production of pharmaceuticals, dyes, and other materials.
properties
IUPAC Name |
5-formyl-4-methylthiophene-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NOS/c1-5-2-6(3-8)10-7(5)4-9/h2,4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVAKPKWMFBJHGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C#N)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


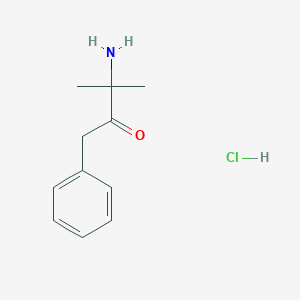
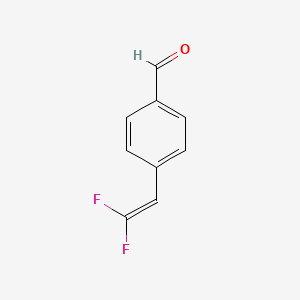
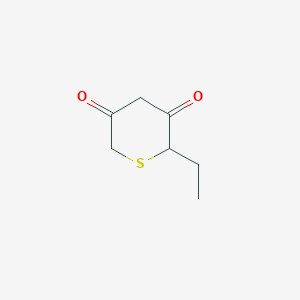
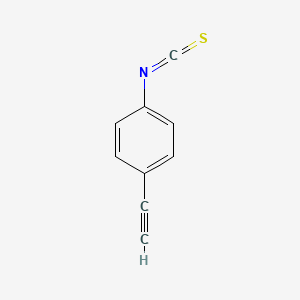
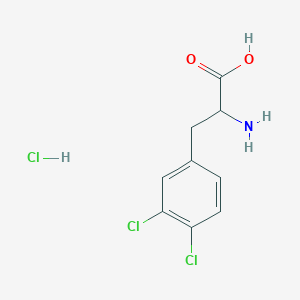
![2-[(4,6-Diamino-2-pyrimidinyl)thio]-1-(4-morpholinyl)ethanone](/img/structure/B6619042.png)
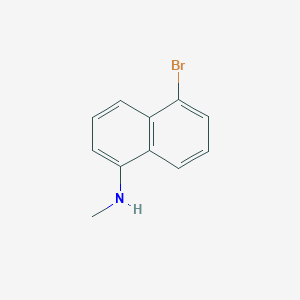

![4-[6-(3,4,5-trimethoxyphenyl)-[1,2]thiazolo[4,3-b]pyridin-3-yl]morpholine](/img/structure/B6619054.png)
![N-{9-cyclopropyl-9-azabicyclo[3.3.1]nonan-3-ylidene}hydroxylamine](/img/structure/B6619067.png)


